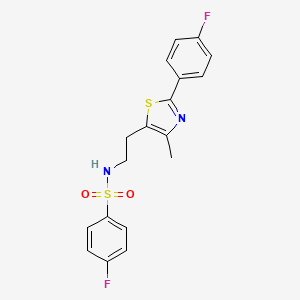

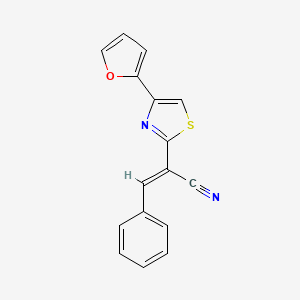

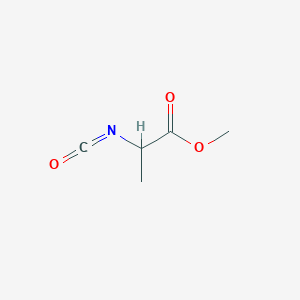

![molecular formula C26H20ClNO4 B2494493 7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632307-33-6](/img/structure/B2494493.png)

7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the cycloaddition of styrene to 4,5-diaroyl-1H-pyrrole-2,3-diones, forming substituted dihydropyrano pyrrole diones. The structure of these compounds has been confirmed through X-ray diffraction (XRD) analysis, demonstrating the feasibility of creating complex molecules through strategic chemical reactions (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds reveals a diverse range of conformations and bonding patterns. For instance, X-ray crystallography has been utilized to determine the crystal and molecular structures of various dihydropyrano pyrrole diones, providing insight into their geometric and electronic configurations (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds are characterized by their ability to undergo transformations such as spiro-heterocyclization under specific conditions, leading to the formation of complex heterocyclic structures. This reactivity is significant for synthesizing compounds with potential biological activities and for understanding their reaction mechanisms (Bubnov et al., 2012).

Mechanism of Action

A unique pyrano[2,3-c]pyrrole bicyclic skeleton, which is similar to the structure of the compound , has been found to exhibit antioxidant activity . It’s also found in Pyranonigrins, secondary metabolites produced by Aspergillus niger . Pyranonigrin A is a potent inhibitor of the Main protease (Mpro) of the SARS-CoV-2 virus .

properties

IUPAC Name |

7-chloro-1-(3-methoxyphenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClNO4/c1-31-19-9-5-8-17(14-19)23-22-24(29)20-15-18(27)10-11-21(20)32-25(22)26(30)28(23)13-12-16-6-3-2-4-7-16/h2-11,14-15,23H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGJTSQUGLNWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

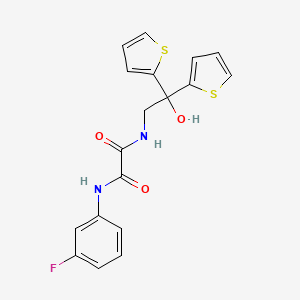

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)

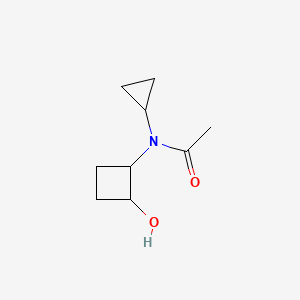

![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)

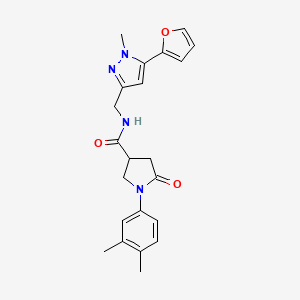

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)